4-(4-bromophenoxymethyl)-1,3-thiazol-2-amine
Overview
Description
4-(4-Bromophenoxymethyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenoxymethyl)-1,3-thiazol-2-amine typically involves the reaction of 4-bromophenol with thiazole derivatives. One common method includes the use of 4-bromophenol and 2-chloromethylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxymethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the thiazole ring.
Major Products Formed
Scientific Research Applications
4-(4-Bromophenoxymethyl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The electronic properties of the thiazole ring make this compound useful in the development of organic semiconductors and other electronic materials.
Biological Studies: It is used as a probe in biological studies to investigate the interactions of thiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-(4-bromophenoxymethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit bacterial growth by interfering with essential enzymes and cellular processes . In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound is structurally similar but lacks the phenoxy group.
4-(4-Bromophenoxy)phenylmethanol: This compound contains a phenylmethanol group instead of a thiazole ring.
Uniqueness
4-(4-Bromophenoxymethyl)-1,3-thiazol-2-amine is unique due to the presence of both the bromophenoxy and thiazole moieties, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c11-7-1-3-9(4-2-7)14-5-8-6-15-10(12)13-8/h1-4,6H,5H2,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNANIGBBBHCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CSC(=N2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271211 | |
Record name | 4-[(4-Bromophenoxy)methyl]-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885458-02-6 | |
Record name | 4-[(4-Bromophenoxy)methyl]-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885458-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Bromophenoxy)methyl]-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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